molecular formula C16H14N2O2 B5527025 N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide

N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B5527025
M. Wt: 266.29 g/mol
InChI Key: OINLRPQHEINQFG-UHFFFAOYSA-N
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Description

"N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide" represents a class of compounds synthesized from primary compounds such as 3-fluoro-4-cyanophenol, indicating a broad interest in cyanophenyl and phenoxyacetamide derivatives for their potential applications and properties (Yang Man-li, 2008).

Synthesis Analysis

The synthesis of related compounds involves the reaction of primary components like N-methylchloroacetamide and 4-phenoxyphenol under specific conditions, indicating a methodology that could be adapted for synthesizing "N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide" (He Xiang-qi, 2007).

Molecular Structure Analysis

Molecular structure characterization often involves techniques like IR, MS, 1HNMR, and elemental analysis, providing a comprehensive understanding of the compound's structure (Gao Yonghong, 2009).

Chemical Reactions and Properties

The reductive carbonylation of nitrobenzene to form related compounds, under the catalysis of Pd(II)-complexes, suggests specific chemical reactions and properties that could be relevant for "N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide" (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Physical Properties Analysis

The physical properties of related compounds can be inferred from their synthesis and molecular structure, including solubility, melting points, and stability, which are critical for their handling and application in various fields.

Chemical Properties Analysis

Chemical properties such as reactivity, functional group interactions, and potential for further derivatization are essential for understanding the compound's applications and behavior under different conditions. The synthesis and characterization of similar compounds provide valuable insights into these aspects (Z. Zhong-cheng, Shu Wan-yin, 2002).

Scientific Research Applications

Analgesic Mechanisms

Acetaminophen is widely recognized for its analgesic effects. Research has revealed complex mechanisms behind its pain-relieving properties, including its metabolism to N-acylphenolamine (AM404), which acts on TRPV1 and cannabinoid receptors in the brain and spinal cord, modulating nociceptive transmission without significant anti-inflammatory activity due to weak COX inhibition. This understanding opens avenues for exploring derivatives like N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide for similar or enhanced analgesic effects (Ohashi & Kohno, 2020).

Environmental Impact and Degradation

The environmental fate of acetaminophen, a structurally related compound to N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide, highlights the importance of understanding and mitigating the ecological effects of pharmaceutical compounds. Studies on acetaminophen's degradation by advanced oxidation processes (AOPs) reveal the production of by-products and their potential toxicity, emphasizing the need for efficient treatment technologies to prevent environmental contamination (Qutob et al., 2022).

Hepatotoxicity and Safety

The hepatotoxicity associated with acetaminophen overdose, leading to acute liver failure, underlines the critical need for safer analgesic alternatives. Research into acetaminophen's metabolic pathways and the impact of genetic differences on its metabolism could provide insights into reducing the risk of liver injury, potentially informing the development of safer derivatives (Zhao & Pickering, 2011).

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics and drug interactions of acetaminophen lays the groundwork for developing new compounds with improved efficacy and safety profiles. The exploration of ketamine and its metabolites, for instance, demonstrates the complexity of drug actions and interactions, offering a model for studying N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide's potential pharmacological properties (Zanos et al., 2018).

properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-6-8-14(9-7-12)20-11-16(19)18-15-5-3-2-4-13(15)10-17/h2-9H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINLRPQHEINQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-(4-methylphenoxy)acetamide

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